![molecular formula C46H33F15NO2P B14064232 1-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-7-(trifluoromethyl)-3,4-dihydro-2H-quinoline](/img/structure/B14064232.png)
1-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-7-(trifluoromethyl)-3,4-dihydro-2H-quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13-phosphapentacyclo[138002,1103,8018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-7-(trifluoromethyl)-3,4-dihydro-2H-quinoline is a complex organic compound characterized by its unique structure and the presence of multiple trifluoromethyl groups These groups are known for their electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability
Métodos De Preparación
The synthesis of 1-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-7-(trifluoromethyl)-3,4-dihydro-2H-quinoline involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the trifluoromethyl-substituted phenyl groups, followed by their incorporation into the larger polycyclic structure. Key steps may include cycloaddition reactions, nucleophilic substitutions, and oxidative coupling reactions. Industrial production methods would likely involve optimization of these steps to maximize yield and minimize the use of hazardous reagents.
Análisis De Reacciones Químicas
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of electron-rich aromatic rings makes it susceptible to oxidation under appropriate conditions.
Reduction: The compound can be reduced using common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong bases or nucleophiles.
Cycloaddition: The polycyclic structure allows for potential cycloaddition reactions, which can be used to modify the compound further.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate (KMnO4), and reducing agents mentioned above. Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted derivatives and ring-opened products.
Aplicaciones Científicas De Investigación
1-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-7-(trifluoromethyl)-3,4-dihydro-2H-quinoline has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a potential candidate for drug development or as a probe in biochemical studies.
Medicine: The compound’s reactivity and stability could be harnessed to develop new pharmaceuticals with improved efficacy and reduced side effects.
Industry: It can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mecanismo De Acción
The mechanism by which 1-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-7-(trifluoromethyl)-3,4-dihydro-2H-quinoline exerts its effects depends on its specific application. In catalysis, the trifluoromethyl groups can stabilize transition states and intermediates, enhancing the reaction rate and selectivity. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions.
Comparación Con Compuestos Similares
Compared to other compounds with similar structures, 1-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-7-(trifluoromethyl)-3,4-dihydro-2H-quinoline stands out due to its multiple trifluoromethyl groups, which impart unique electronic properties. Similar compounds include:
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use in organocatalysis.
3,5-Bis(trifluoromethyl)benzyl modified triazine-based covalent organic frameworks: Used in lithium-sulfur batteries.
5,5′-Bis(trifluoromethyl)-2,2′-bipyridine: Utilized in catalysis for the hydration of terminal alkynes.
These comparisons highlight the unique aspects of the compound , particularly its potential for diverse applications in various fields of research.
Propiedades
Fórmula molecular |
C46H33F15NO2P |
|---|---|
Peso molecular |
947.7 g/mol |
Nombre IUPAC |
1-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-7-(trifluoromethyl)-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C46H33F15NO2P/c47-42(48,49)28-12-11-23-8-5-13-62(37(23)22-28)65-63-40-35(26-14-29(43(50,51)52)20-30(15-26)44(53,54)55)18-24-6-1-3-9-33(24)38(40)39-34-10-4-2-7-25(34)19-36(41(39)64-65)27-16-31(45(56,57)58)21-32(17-27)46(59,60)61/h11-12,14-22H,1-10,13H2 |
Clave InChI |
HYXFBPKYLKFHCQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C3C4=C5CCCCC5=CC(=C4OP(OC3=C(C=C2C1)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F)N7CCCC8=C7C=C(C=C8)C(F)(F)F)C9=CC(=CC(=C9)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



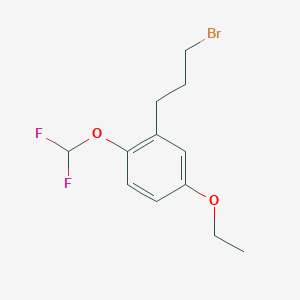

![Bis[(cyclohex-3-en-1-yl)methyl] ethanedioate](/img/structure/B14064172.png)

![Benzoic acid, 4-[[[3,4-bis(1-methylethyl)phenyl]amino]carbonyl]-](/img/structure/B14064184.png)
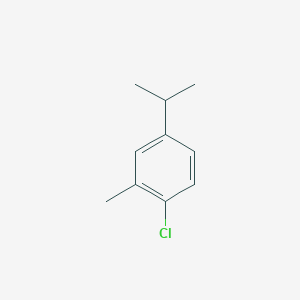
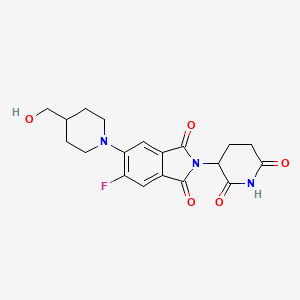

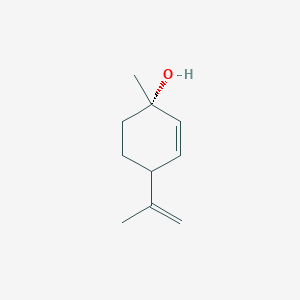
![8,9-Dimethoxy-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione](/img/structure/B14064200.png)
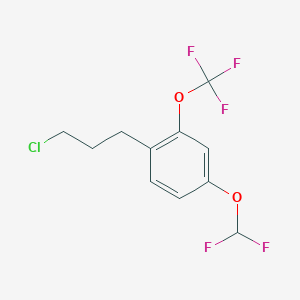

![N-[(E)-Aminomethylidene]formamide](/img/structure/B14064245.png)
